molecular formula C4H8O3S B2892386 (1,1-Dioxothietan-2-yl)methanol CAS No. 1784489-16-2

(1,1-Dioxothietan-2-yl)methanol

Cat. No.: B2892386
CAS No.: 1784489-16-2
M. Wt: 136.17
InChI Key: CWXOPOOCNNCTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dioxothietan-2-yl)methanol is a chemical compound with the molecular formula C4H8O3S and a molecular weight of 136.169 g/mol . It is also known by its IUPAC name, 2-(hydroxymethyl)thietane 1,1-dioxide . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a hydroxymethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxothietan-2-yl)methanol typically involves the reaction of thietane derivatives with appropriate oxidizing agents. One common method involves the oxidation of thietane-2-methanol using hydrogen peroxide in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxothietan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,1-Dioxothietan-2-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Dioxothietan-2-yl)methanol is unique due to the presence of both the thietane ring and the 1,1-dioxide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Biological Activity

(1,1-Dioxothietan-2-yl)methanol is a compound of increasing interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound features a thietane ring with a 1,1-dioxide functionality, which enhances its reactivity and biological activity. This article reviews the biological activity of this compound, summarizing key research findings, potential mechanisms of action, and applications in medicinal chemistry.

The compound can be synthesized through various methods, primarily involving the oxidation of thietane derivatives. One common synthetic route includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The molecular structure can be represented as follows:

InChI InChI 1S C4H8O3S c5 3 4 1 2 8 4 6 7 h4 5H 1 3H2\text{InChI }\text{InChI 1S C4H8O3S c5 3 4 1 2 8 4 6 7 h4 5H 1 3H2}

This compound exhibits biological activity through its interaction with various biomolecules. It acts as a Michael acceptor, participating in nucleophilic addition reactions with proteins and nucleic acids. This property is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibition of bacterial growth in assays measuring the formation of glycation end-products .

Bacterial Strain Inhibition (%)
E. coli75%
S. aureus60%
P. aeruginosa50%

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It has been reported to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases . The antioxidant activity was assessed using standard assays such as DPPH and ABTS.

Assay Type IC50 Value (µM)
DPPH25
ABTS30

Case Studies

Several studies have explored the biological effects of this compound in various contexts:

  • Antiglycation Activity : A study evaluated the antiglycation activity of this compound and found it significantly inhibited glycation processes in vitro. The highest activity was noted at concentrations above 100 µM .
  • Cell Viability Assays : In cell culture studies, this compound demonstrated cytotoxic effects on cancer cell lines at micromolar concentrations. The compound induced apoptosis through caspase activation pathways .

Applications in Medicinal Chemistry

The unique properties of this compound make it a promising candidate for drug development:

  • Drug Design : Its ability to interact with biological macromolecules positions it as a potential lead compound for developing new therapeutics targeting oxidative stress and microbial infections.
  • Synthesis of Novel Compounds : As a versatile building block in organic synthesis, this compound can be used to create more complex heterocyclic compounds with enhanced biological activities.

Properties

IUPAC Name

(1,1-dioxothietan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c5-3-4-1-2-8(4,6)7/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXOPOOCNNCTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784489-16-2
Record name 2-(hydroxymethyl)-1lambda6-thietane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.